molecular formula C10H12ClNO B12519820 N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide CAS No. 680986-62-3

N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide

Katalognummer: B12519820
CAS-Nummer: 680986-62-3
Molekulargewicht: 197.66 g/mol
InChI-Schlüssel: GDIZDWJPOSAMHF-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide is an organic compound with the molecular formula C10H12ClNO. It is a derivative of acetanilide, where the acetamide group is substituted with a 2-chlorophenyl group. This compound is known for its various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide typically involves the reaction of 2-chloroaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

2-chloroaniline+acetic anhydrideThis compound+acetic acid\text{2-chloroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 2-chloroaniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylacetamides.

Wissenschaftliche Forschungsanwendungen

N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloroacetanilide: A closely related compound with similar structural features.

    N-Phenylacetamide: Another acetanilide derivative with different substituents.

    N-(2-Chlorophenyl)acetamide: A compound with a similar phenylacetamide structure but different stereochemistry.

Uniqueness

N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide is unique due to its specific stereochemistry and the presence of the 2-chlorophenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

680986-62-3

Molekularformel

C10H12ClNO

Molekulargewicht

197.66 g/mol

IUPAC-Name

N-[(1S)-1-(2-chlorophenyl)ethyl]acetamide

InChI

InChI=1S/C10H12ClNO/c1-7(12-8(2)13)9-5-3-4-6-10(9)11/h3-7H,1-2H3,(H,12,13)/t7-/m0/s1

InChI-Schlüssel

GDIZDWJPOSAMHF-ZETCQYMHSA-N

Isomerische SMILES

C[C@@H](C1=CC=CC=C1Cl)NC(=O)C

Kanonische SMILES

CC(C1=CC=CC=C1Cl)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.